molecular formula C5H2Cl2F2N2 B2765620 4,6-Dichloro-2-(difluoromethyl)pyrimidine CAS No. 1816289-02-7

4,6-Dichloro-2-(difluoromethyl)pyrimidine

Cat. No.: B2765620
CAS No.: 1816289-02-7
M. Wt: 198.98
InChI Key: KHLZCSAFJCIVRL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(difluoromethyl)pyrimidine is a pyrimidine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It has applications in the manufacturing of fungicides, herbicides, insecticides, and other crop protection products .


Molecular Structure Analysis

The molecular formula of this compound is C5H2Cl2F2N2 . The InChI code is 1S/C5H2Cl2F2N2/c6-2-1-3(7)11-5(10-2)4(8)9/h1,4H .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 198.99 . The predicted boiling point is 191.8±40.0 °C and the predicted density is 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Nonlinear Optical Materials and Molecular Electronic Structure

A significant application of pyrimidine derivatives is in the field of nonlinear optics (NLO) and electronic structure analysis. For instance, derivatives of pyrimidine have been synthesized and evaluated for their NLO properties, highlighting the importance of such compounds in optoelectronic and high-technology applications. The study by Hussain et al. (2020) on thiopyrimidine derivatives demonstrates the relevance of pyrimidine structures in medicine and nonlinear optics, where they utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the NLO characteristics, suggesting the potential of these compounds for optoelectronic applications (Hussain et al., 2020).

Synthesis and Reactivity Studies

Research on 4,6-dichloro-2-(difluoromethyl)pyrimidine and its related compounds has led to insights into their synthesis and reactivity. Krishna Murthy et al. (2019) conducted a detailed analysis of the structural and spectroscopic signatures of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a potential third-order nonlinear optical material. Their work involves comprehensive spectroscopic studies and DFT calculations, providing a foundation for understanding the linear and nonlinear optical behavior of such compounds, which are crucial for developing new materials for optical limiting and optical switching devices (Krishna Murthy et al., 2019).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H227, H315, H319, H335 . The precautionary statements include P305, P338, P351 .

Future Directions

4,6-Dichloro-2-(difluoromethyl)pyrimidine has potential applications in the synthesis of pharmaceuticals and agrochemicals . It could be used in the manufacturing of fungicides, herbicides, insecticides, and other crop protection products .

Relevant Papers The relevant papers related to this compound can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

Properties

IUPAC Name

4,6-dichloro-2-(difluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-2-1-3(7)11-5(10-2)4(8)9/h1,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLZCSAFJCIVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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